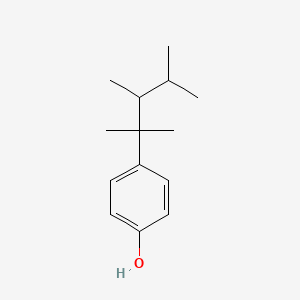![molecular formula C12H8N4S6 B13036410 4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)
4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,2,5-thiadiazolo)-p-quinobis(1,3-dithiole), commonly referred to as BTQBT, is a sulfur-containing organic compound. It is known for its planar stacking structure and has been extensively studied for its applications in organic thin-film transistors (OTFTs) due to its high field-effect mobility and unique electronic properties .
Vorbereitungsmethoden
BTQBT can be synthesized through various methods. One common approach involves the use of organic molecular-beam deposition under ultrahigh vacuum conditions . The synthesis typically involves the bromination of BTQBT followed by sequential oxidation with m-chloroperoxybenzoic acid, yielding the target compounds in good yields . The synthetic routes often include transition-metal-free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .
Analyse Chemischer Reaktionen
BTQBT undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, the bromination of BTQBT followed by oxidation with m-chloroperoxybenzoic acid significantly alters its crystal packing, thermal stability, and optoelectronic properties . Common reagents used in these reactions include bromine and m-chloroperoxybenzoic acid. The major products formed from these reactions are various oxidized forms of BTQBT, such as 2,7-dibromo BTQBT and its oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
BTQBT has a wide range of scientific research applications. In chemistry, it is used as a building block for constructing high-performance organic semiconductors . In biology and medicine, BTQBT derivatives are explored for their potential use in bio-sensors and other diagnostic tools . In the industry, BTQBT is utilized in the fabrication of organic thin-film transistors (OTFTs) due to its high field-effect mobility and stability . The compound’s unique electronic properties make it suitable for applications in flexible and large-area electronics .
Wirkmechanismus
The mechanism by which BTQBT exerts its effects is primarily through its planar stacking structure, which facilitates efficient charge transport. The π–π stacking of the BTQBT layer is strongly aligned along the carrier transport direction, enhancing its field-effect mobility . The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in its electronic properties .
Vergleich Mit ähnlichen Verbindungen
BTQBT is often compared with other organic semiconductors such as pentacene and polythiophene. While pentacene and polythiophene are known for their high mobility and stability, BTQBT offers unique advantages due to its planar stacking structure and high field-effect mobility . Another similar compound is tetracyanoquinodimethane (TCNQ), which shows n-type semiconducting behavior, whereas BTQBT primarily exhibits p-type behavior .
Conclusion
BTQBT is a versatile and highly valuable compound in the field of organic electronics. Its unique properties and wide range of applications make it a prominent material for future research and development in various scientific and industrial domains.
Eigenschaften
Molekularformel |
C12H8N4S6 |
|---|---|
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
4,8-bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C12H8N4S6/c1-2-18-11(17-1)5-7-9(15-21-13-7)6(12-19-3-4-20-12)10-8(5)14-22-16-10/h1-4,13-16H |
InChI-Schlüssel |
VSVUETUFDIWUGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C2C3=C(C(=C4SC=CS4)C5=C2NSN5)NSN3)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


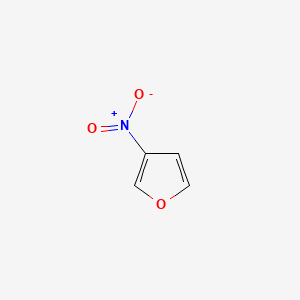

![5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)
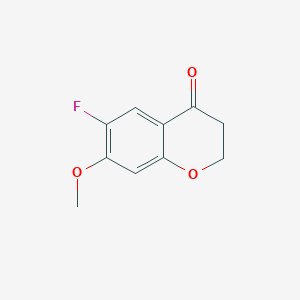
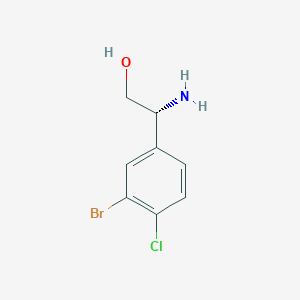
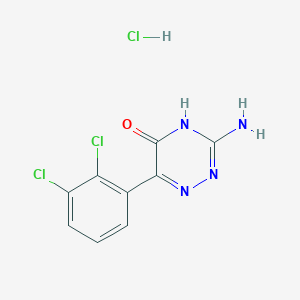
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)

![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)

